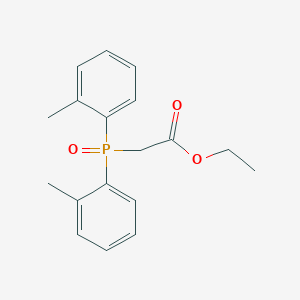
Ethyl 2-bis(2-methylphenyl)phosphorylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bis(2-methylphenyl)phosphorylacetate is an organophosphorus compound with the molecular formula C18H21O5P. This compound is known for its unique structure, which includes a phosphoryl group bonded to two 2-methylphenyl groups and an ethyl acetate moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bis(2-methylphenyl)phosphorylacetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with bis(2-methylphenyl)phosphine oxide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bis(2-methylphenyl)phosphorylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphines, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 2-bis(2-methylphenyl)phosphorylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 2-bis(2-methylphenyl)phosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites in enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bis(2-isopropylphenoxy)phosphorylacetate: Similar in structure but with isopropyl groups instead of methyl groups.
Methyl bis(2,2,2-trifluoroethoxy)phosphorylacetate: Contains trifluoroethoxy groups, making it more electronegative.
Uniqueness
Ethyl 2-bis(2-methylphenyl)phosphorylacetate is unique due to its specific combination of methylphenyl groups and ethyl acetate moiety. This structure provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable in specialized applications .
Propriétés
IUPAC Name |
ethyl 2-bis(2-methylphenyl)phosphorylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O3P/c1-4-21-18(19)13-22(20,16-11-7-5-9-14(16)2)17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURIAEKRWISAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














